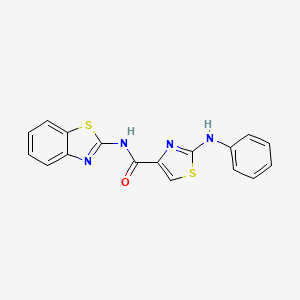

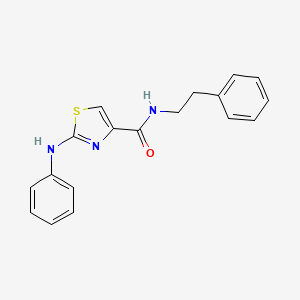

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their antifungal properties . They have been found to inhibit N-Myristoyltransferase (NMT), a new target for the development of novel antifungal agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves modifying the scaffold and side chain of a potent NMT inhibitor known as FR1335 . This modification has led to the creation of compounds with expanded antifungal spectrum .科学的研究の応用

- The benzothiazole derivative FR1335, a potent N-myristoyltransferase (NMT) inhibitor, exhibits fungicidal activity against Candida albicans . However, its antifungal spectrum and solubility needed improvement.

- Researchers designed and synthesized a series of benzothiazole derivatives by modifying FR1335’s scaffold and side chain. Compound 6m emerged as a promising lead, showing inhibitory activity against various fungal pathogens, including Cryptococcus neoformans and Candida glabrata. Its efficacy surpassed that of fluconazole .

- Above-ice loads create FGWs when acting on complete ice sheets, cracked ice sheets, or ice sheets with open water leads. Underwater loads also influence FGWs based on motion mode, geometry, and trajectory .

Antifungal Activity

Ice Deformation and Breaking Under Flexural-Gravity Waves

Medicine and Healthcare

Synthetic Ester Circulation in Dry Distribution Transformers

Advances in Anti-Doping Technologies

作用機序

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, also known as F5448-0047 or VU0643184-1, is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the post-translational modification of proteins, and it has emerged as a new target for the development of novel antifungal agents .

Mode of Action

This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the normal function of the enzyme, leading to a decrease in the myristoylation of proteins. This can result in the disruption of essential cellular processes in fungi, leading to their death .

Biochemical Pathways

The inhibition of NMT affects the myristoylation pathway, a critical process for protein function and localization. Myristoylation is a lipid modification that enables proteins to anchor to cell membranes, which is crucial for many cellular processes. By inhibiting NMT, this compound disrupts these processes, leading to antifungal effects .

Result of Action

The result of the action of this compound is the inhibition of fungal growth. It has been shown to have a broad antifungal spectrum, with good inhibitory activity against a wide range of fungal pathogens . Its antifungal activity against certain strains was found to be higher than that of fluconazole, a commonly used antifungal drug .

特性

IUPAC Name |

2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWRRSOBZJUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575397.png)

![3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B6575401.png)

![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575413.png)

![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575440.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)

![N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B6575479.png)

![N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine](/img/structure/B6575485.png)

![N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine](/img/structure/B6575488.png)

![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)

![2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575498.png)